2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
Description
2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a heterocyclic amide featuring an indazole core substituted with ethyl and methoxy groups at positions 2 and 3, respectively. The carboxamide group at position 6 is linked to a 3-methylbutyl chain via the nitrogen atom. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anti-inflammatory properties.
Properties
CAS No. |
919108-64-8 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-ethyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-5-19-16(21-4)13-7-6-12(10-14(13)18-19)15(20)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20) |
InChI Key |
XEYLNWGMSCDDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions and the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Indazole derivatives, including this compound, are explored as potential lead compounds for drug development targeting specific biological pathways. Their structural diversity allows for modifications that can enhance biological activity.
Anticancer Activity
Research has demonstrated that indazole derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. Compounds similar to 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide have shown selective antiproliferative effects against BRCA-deficient cancer cells, suggesting their potential in targeted cancer therapies .
Antiprotozoal Activity
Studies have indicated that modifications to the indazole structure can enhance antiprotozoal activity. For instance, certain derivatives have demonstrated effectiveness against protozoan pathogens such as Entamoeba histolytica and Giardia intestinalis. Structure-activity relationship (SAR) analyses reveal that specific functional groups significantly influence efficacy .
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with ongoing research aimed at enhancing solubility and bioavailability through structural modifications .
PARP Inhibition Study
In a focused study on PARP inhibitors, derivatives structurally related to 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide exhibited IC50 values in the low nanomolar range against PARP enzymes, indicating potent inhibition capabilities. This suggests that such compounds could be pivotal in developing effective cancer treatments .
Antiprotozoal Evaluation
Another study evaluated the antiprotozoal efficacy of related indazole derivatives, revealing that specific modifications at the 2-position of the phenyl ring significantly increased potency against E. histolytica, with an IC50 value of 0.740 µM. These findings highlight the importance of structural optimization in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-Ethyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications: Indazole vs. Benzothiazole
The indazole core distinguishes the target compound from benzothiazole-based amides, such as those described in the European patent (EP 3 348 550A1). For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () shares a methoxy-substituted aromatic system but utilizes a benzothiazole scaffold. Key differences include:
- Electronic Effects : Indazoles possess a fused benzene-pyrazole ring system, which may enhance π-π stacking interactions compared to benzothiazoles.
- Bioactivity : Benzothiazole derivatives are often explored for anticancer and antimicrobial activities, whereas indazoles are frequently investigated as kinase inhibitors.
Table 1: Core Heterocycle Comparison
Substituent Analysis: Methoxy and Alkyl Groups
The 3-methoxy group on the indazole ring may influence solubility and binding affinity. Similar methoxy-substituted compounds in , such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, demonstrate that methoxy groups enhance interactions with hydrophobic pockets in target proteins .
The N-(3-methylbutyl) chain in the target compound is structurally analogous to substituents in phosphonothiolate derivatives like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate ().
Table 2: Substituent Impact on Physicochemical Properties
Amide Linkage Variations: Carboxamide vs. Acetamide
The target compound’s carboxamide group differs from the acetamide linkage in compounds. Carboxamides generally exhibit stronger hydrogen-bonding capacity due to the additional carbonyl oxygen, which could improve target engagement compared to acetamides .
Research Findings and Hypotheses
While direct data on the target compound are absent in the provided evidence, inferences can be drawn:
Synthetic Accessibility : The use of SHELX software () suggests crystallographic data could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies .
Biological Potential: Benzothiazole analogs in with trifluoromethyl groups show potent bioactivity, suggesting that the target’s ethyl and methoxy groups may balance steric and electronic effects for optimized activity.
Toxicity Considerations: Phosphonothiolates with 3-methylbutyl chains () are associated with neurotoxic effects, highlighting the need to evaluate the safety profile of the target compound’s alkyl substituent .
Biological Activity
2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide (CAS No: 919108-64-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is , with a molecular weight of approximately 289.38 g/mol. The compound features an indazole core, which is known for its diverse biological activities.
Research indicates that 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide acts primarily as an antagonist of the EP4 receptor. This receptor is involved in various signaling pathways that regulate immune responses and tumor growth. By inhibiting EP4 signaling, this compound may enhance antitumor immunity, making it a candidate for cancer immunotherapy .
Antitumor Activity
In preclinical studies, this compound demonstrated significant antitumor effects. For instance, in a syngeneic colon cancer model, oral administration of the compound—either alone or in combination with anti-PD-1 antibodies—resulted in substantial tumor growth inhibition. This effect was attributed to enhanced cytotoxic CD8+ T cell activity, indicating its potential as a novel immunotherapeutic agent .
Antiproliferative Effects
The compound has shown potent antiproliferative activity against various cancer cell lines. For example, it exhibited IC50 values in the low nanomolar range against several tumor types, suggesting strong efficacy in inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide can be influenced by modifications to its structure. Variations in the substituents on the indazole ring and the carboxamide group have been explored to optimize its pharmacological properties. For instance, compounds with different alkyl groups or functional groups demonstrated varying levels of receptor affinity and antiproliferative activity .
Comparative Efficacy
A comparative analysis with other indazole derivatives reveals that 2-Ethyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide possesses superior activity against certain cancer cell lines when compared to standard chemotherapeutics like metronidazole. This highlights its potential as a more effective treatment option .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O2 |
| Molecular Weight | 289.38 g/mol |
| CAS Number | 919108-64-8 |
| Antitumor Activity | Significant (IC50 < 10 nM) |
| Mechanism of Action | EP4 receptor antagonist |
| Potential Applications | Cancer immunotherapy |
Case Studies
- Colon Cancer Model : In a study involving a syngeneic colon cancer model, treatment with the compound led to a marked reduction in tumor size and improved survival rates compared to control groups .
- Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound, revealing IC50 values that indicate high potency against tumors driven by specific genetic mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
